Dizocilpine (Maleate)

NMDA receptor binding affinity channel block kinetics

Standard NMDA antagonists fail to replicate MK-801’s sustained, use-dependent blockade, undermining schizophrenia models and excitotoxicity studies. Dizocilpine maleate delivers: Kd 37.2 nM & slow dissociation; IC50 0.12 µM (cf. ketamine 0.43 µM); attenuates acute excitotoxic surges within 10 min post-insult; preferential forebrain activity (IC50 ~10 nM) for circuit-specific studies. Supplied as ≥98% pure solid for research use.

Molecular Formula C20H19NO4
Molecular Weight 337.4 g/mol
Cat. No. B1239448
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDizocilpine (Maleate)
SynonymsDizocilpine
Dizocilpine Maleate
MK 801
MK-801
MK801
Molecular FormulaC20H19NO4
Molecular Weight337.4 g/mol
Structural Identifiers
SMILESCC12C3=CC=CC=C3CC(N1)C4=CC=CC=C24.C(=CC(=O)O)C(=O)O
InChIInChI=1S/C16H15N.C4H4O4/c1-16-13-8-4-2-6-11(13)10-15(17-16)12-7-3-5-9-14(12)16;5-3(6)1-2-4(7)8/h2-9,15,17H,10H2,1H3;1-2H,(H,5,6)(H,7,8)/b;2-1+/t15-,16+;/m1./s1
InChIKeyQLTXKCWMEZIHBJ-CXGSIYSVSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

MK-801 (Dizocilpine): NMDA Receptor Antagonist


Dizocilpine maleate, also known as MK-801, is a potent, selective, and non-competitive antagonist of the N-methyl-D-aspartate (NMDA) receptor, acting as an open-channel blocker at the phencyclidine (PCP) binding site within the receptor-associated ion channel [1]. It is widely utilized as a pharmacological tool in preclinical research to induce NMDA receptor hypofunction for modeling schizophrenia, studying excitotoxicity, and investigating mechanisms of synaptic plasticity and neuroprotection [2]. The compound exhibits high affinity for its binding site, with a Kd of approximately 37.2 nM in rat brain membranes, and demonstrates a slow dissociation rate from the receptor [1].

NMDA receptor hypofunction model fit (schizophrenia, excitotoxicity)
Open-channel blocker at phencyclidine (PCP) binding site
Reported high affinity and slow dissociation may support sustained blockade

MK-801 vs. Ketamine and Memantine


Dizocilpine maleate (MK-801) exhibits a unique pharmacological profile among non-competitive NMDA receptor antagonists that is not replicated by clinically available alternatives such as ketamine or memantine, nor by other research compounds like phencyclidine (PCP). Its combination of ultra-high affinity, very slow dissociation kinetics, and distinct voltage- and use-dependence fundamentally alters its functional effects in both in vitro and in vivo models [1]. Simply substituting a generic NMDA antagonist, even one with a similar binding site, introduces critical variability in experimental outcomes, as the rank order of potency, regional brain selectivity, and impact on synaptic versus pathological signaling differ markedly across compounds [2]. The following quantitative evidence demonstrates that for applications requiring sustained, high-occupancy NMDA receptor blockade—such as pharmacological models of psychosis or studies of glutamate-mediated excitotoxicity—MK-801 provides a distinct and non-interchangeable experimental toolset [3].

Substituting generic NMDA antagonists (ketamine, memantine) may introduce variability in binding kinetics, use-dependence, and regional selectivity, potentially altering experimental outcomes.

Attribute
MK-801 (Target)
Generic NMDA Antagonists (Ketamine, Memantine)
Binding & Kinetics
Reported higher affinity, slower dissociation
Reported lower affinity, faster unblocking
Use- & Voltage-Dependence
Marked use-dependence, weaker voltage-dependence
Weak use-dependence, strong voltage-dependence
Regional Selectivity
Lower relative affinity in cerebellum
Higher relative affinity in cerebellum

MK-801 vs. Ketamine & Memantine: Key Evidence


NMDA Receptor Binding Affinity & Kinetics

MK-801 demonstrates significantly higher binding affinity for the NMDA receptor channel compared to ketamine and memantine. In rat brain membranes, the Kd of [3H]MK-801 is 37.2 ± 2.7 nM [1]. Patch-clamp studies on hippocampal neurons revealed that (+)-MK-801 has an IC50 of 0.12 ± 0.01 µM, which is approximately 3.6-fold more potent than ketamine (IC50 0.43 ± 0.10 µM) and 8.7-fold more potent than memantine (IC50 1.04 ± 0.26 µM) [2]. Furthermore, the kinetics of blockade/unblockade were inversely related to affinity, with MK-801 exhibiting the slowest kinetics among the compounds tested [2].

Binding Affinity
Head-to-head
MK-801 IC50 0.12 µM
Ketamine IC50 0.43 µM (3.6×)
Memantine IC50 1.04 µM (8.7×)
Supports sustained NMDA receptor blockade interpretation
Slower kinetics may prolong channel block duration
NMDA receptor binding affinity channel block kinetics

Use- and Voltage-Dependence Profiles

MK-801 displays a distinct profile of use- and voltage-dependence compared to memantine and ketamine. Patch-clamp studies show that memantine and ketamine are weakly use-dependent and strongly voltage-dependent [1][2]. In contrast, MK-801, along with phencyclidine and dextrorphan, exhibits much slower kinetics, reflected in marked use-dependence and weaker voltage-dependence [1]. This difference translates to distinct in vivo effects: memantine preferentially reduces pathological 'wind-up' while sparing normal synaptic responses, whereas MK-801 and ketamine reduce both types of synaptic responses in parallel [3].

Use & Voltage Dependence
Head-to-head
MK-801: Marked use-dependence, weaker voltage-dependence
Ketamine/Memantine: Weak use-dependence, strong voltage-dependence
May reduce pathological high-frequency signaling
Firing rate dependence differs across compounds
NMDA receptor use-dependence voltage-dependence

Regional NMDA Receptor Affinity

Quantitative receptor autoradiography reveals that MK-801 has an IC50 of ~10 nM in forebrain regions and 24 nM in the cerebellar granule cell layer (p < 0.05), indicating a significant regional difference in potency [1]. Critically, MK-801 exhibits lower affinity in the cerebellum compared to forebrain. This pattern contrasts with clinically better-tolerated compounds like memantine and amantadine, which show higher affinity in the cerebellum than in forebrain [1]. This differential regional pharmacology is hypothesized to be a key determinant of clinical tolerability and side-effect profiles [1].

Regional IC50
Reported
Forebrain: ~10 nM
Cerebellum: 24 nM
Forebrain-preferential affinity may influence behavioral readouts
Cerebellar lower affinity contrasts with clinical agents
NMDA receptor regional pharmacology receptor autoradiography

NR2A and NR2B Subunit Dependence

Dizocilpine (MK-801) acts as a non-selective NMDA receptor antagonist, inhibiting both NR2A and NR2B subunit-containing receptors [1]. In a study of prepulse inhibition (PPI) of the startle response in mice, dizocilpine (0.11 mg/kg, IP) robustly disrupted PPI. Conversely, selective genetic knockout of NR2A or pharmacological inhibition of NR2B alone had no effect on PPI. However, combined inhibition of both subunits (by administering the NR2B antagonist to NR2A-KO mice) significantly disrupted PPI, replicating the effect of dizocilpine [1]. This demonstrates that the behavioral effects of dizocilpine require the concomitant blockade of both major NR2 subunits, a property not shared by subunit-selective antagonists.

Submit Requirement (PPI)
Class-level
Dizocilpine disrupts PPI; NR2A-KO or NR2B antagonist alone do not; combined inhibition required
Broad subunit blockade may be necessary for full PPI disruption
Subunit-selective antagonists may not replicate
NMDA receptor subunits NR2A NR2B prepulse inhibition

Attenuation of Excitotoxicity After Concussion

In a rat model of concussion, intranasal administration of MK-801 (10 mg/kg) immediately post-injury significantly attenuated ultra-acute surges in extracellular glutamate, taurine, and glycine within the first 10 minutes, and reduced a composite excitotoxic index [1]. In contrast, intranasal ketamine (10 mg/kg) did not significantly alter amino acid dynamics or righting time under the same conditions [1]. MK-801 treatment was associated with shorter righting times, comparable to sham animals, while ketamine showed no such benefit [1]. This demonstrates a clear functional advantage of MK-801 over ketamine in modulating early neurochemical responses to traumatic brain injury.

Post-TBI Excitotoxicity
Head-to-head
MK-801 attenuated glutamate surge; Ketamine had no significant effect
Supports ultra-acute excitotoxicity model interpretation
Time-sensitive intervention context
excitotoxicity concussion traumatic brain injury glutamate

Brain Stimulation Reward Modulation

MK-801 potentiates brain stimulation reward (BSR), as demonstrated by clear, dose-dependent decreases in threshold frequency (leftward shifts in the frequency-response function) at doses of 0.05-0.4 mg/kg [1]. In contrast, memantine (1-17.5 mg/kg) produced only small effects on threshold frequencies, and only at the highest doses, with minimal shifts in the frequency-response function [1]. This indicates that MK-801 has a rewarding effect and enhances the sensitivity of the brain reward system, a property that is largely absent with memantine within a comparable dose range [1].

Reward Modulation
Head-to-head
MK-801 dose-dependently decreased BSR threshold; Memantine minimal effect
Supports reward potentiation assay context
May serve as research positive comparator
brain stimulation reward ICSS reward processing

MK-801 Research Applications


Schizophrenia and Psychosis Modeling

MK-801 is the gold-standard tool for inducing NMDA receptor hypofunction in rodents to model schizophrenia-like behaviors. Its high potency (IC50 0.12 µM) and slow dissociation kinetics ensure sustained and profound channel blockade [1]. The demonstrated requirement for combined NR2A/NR2B subunit inhibition to disrupt prepulse inhibition (PPI) confirms that MK-801's broad, non-selective block effectively recapitulates the sensorimotor gating deficits central to the NMDA hypofunction hypothesis of psychosis [2]. In contrast, less potent antagonists like ketamine (IC50 0.43 µM) or memantine (IC50 1.04 µM) may require higher doses and yield a different behavioral profile [1].

Excitotoxicity & Neuroprotection in Brain Injury

For investigating the role of glutamate excitotoxicity in acute neurological insults (e.g., traumatic brain injury, stroke, or concussion), MK-801 provides a unique tool. Its strong use-dependence makes it particularly effective at blocking high-frequency, pathological NMDA receptor activation that drives excitotoxic cascades [3]. Direct comparative evidence shows that intranasal MK-801, but not ketamine, effectively attenuates ultra-acute excitotoxic neurochemical surges within the critical first 10 minutes post-concussion in rats, correlating with improved acute neurological outcomes [4]. This establishes MK-801 as a preferred research compound for proof-of-concept studies targeting the earliest events in secondary brain injury.

Forebrain NMDA Receptor Function & Psychotomimetic Liability

The distinct regional pharmacology of MK-801—specifically its lower affinity in the cerebellum (IC50 24 nM) compared to the forebrain (IC50 ~10 nM)—makes it a valuable tool for dissecting forebrain-mediated behaviors and side-effect mechanisms [5]. This profile contrasts with clinically better-tolerated NMDA antagonists like memantine, which exhibit higher relative affinity in the cerebellum [5]. Researchers investigating the neural substrates of NMDA antagonist-induced psychotomimetic effects or cognitive deficits can leverage this differential regional selectivity to probe the role of specific brain circuits, as the pronounced behavioral effects of MK-801 are likely linked to its preferential forebrain activity.

NMDA Receptors in Reward & Addiction

MK-801 is a critical tool for studies of the brain's reward circuitry, as it reliably potentiates brain stimulation reward (BSR) by producing clear, dose-dependent leftward shifts in the frequency-response function at doses as low as 0.05 mg/kg [6]. This robust effect on reward threshold is not observed with memantine, even at high doses, making MK-801 an essential positive control for experiments investigating NMDA receptor modulation of dopamine-dependent reward pathways [6]. This property is particularly valuable for research into the mechanisms of anhedonia, addiction, and the euphoric/dysphoric properties of dissociative anesthetics.

Application
Selection Property
Validation Focus
Schizophrenia & Psychosis Modeling
Sustained high-occupancy NMDA receptor blockade
Prepulse inhibition (PPI) and sensorimotor gating endpoints
Excitotoxicity & Neuroprotection in Brain Injury
Use-dependent blockade of pathological NMDA activation
Ultra-acute glutamate surge attenuation
Forebrain NMDA Receptor Function & Psychotomimetic Effects
Forebrain-preferential affinity profile
Circuit-specific behavioral assay endpoints
Reward Circuitry & Addiction Research
Reported brain stimulation reward potentiation
ICSS threshold-shift endpoints
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